3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride (3,4-DHBEEC-HCl) is an important organic compound that has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. 3,4-DHBEEC-HCl is a structural analog of the neurotransmitter dopamine, and is a potent, reversible inhibitor of the enzyme monoamine oxidase (MAO). 3,4-DHBEEC-HCl has been widely studied in laboratory experiments, and has been found to have a number of interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- 3,4-Dihydro-2H-benzo[1,4]oxazines, including the ethyl ester hydrochloride, have been a focus of study in recent years, particularly for their synthesis and applications in biology and medication. A novel synthesis method using 2-aminophenol as a starting material has been developed, leading to various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives (詹淑婷, 2012).
Biological and Pharmacological Research
- A study demonstrated the synthesis of several 3,4-dihydro-2H-benzo[b][1,4]oxazinones and their evaluation against a panel of cancer cell lines. It was found that some of the synthesized compounds showed high cytotoxicity, with potential as lead compounds for developing specific cytotoxic agents (A. Y. Lin et al., 2016).
- Another research effort led to the discovery of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives as dual-acting agents, blocking the TXA2 receptor and activating the PGI2 receptor, suggesting potential applications in anti-thrombotic and cardiovascular fields (M. Ohno et al., 2006).
Herbicidal Applications
- A study on isoindolinedione substituted benzoxazinone derivatives, including those with a carboxylic ester group, revealed significant herbicidal activities against various weeds. These compounds, structurally related to 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showed promising potential as pre-emergent herbicides for use in agriculture (Mingzhi Huang et al., 2009).
properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10;/h3-6,10,12H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEHBZWFBLEGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.